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Compound of Interest

Compound Name:
6-Bromo-8-(2,6-

dichlorophenyl)-9H-purine

Cat. No.: B580832 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is a literature review and technical guide compiled from

available scientific data. The specific compound 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine
is a sparsely documented molecule. Therefore, this guide draws heavily on data from closely

related purine analogues to provide insights into its potential synthesis, biological activity, and

mechanisms of action. All data presented should be interpreted within this context.

Introduction
Purine analogues are a cornerstone of medicinal chemistry, with numerous derivatives

developed as antiviral, anticancer, and immunosuppressive agents. The strategic substitution

on the purine core allows for the fine-tuning of their biological activity. This guide focuses on the

potential profile of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine, a molecule combining a

halogenated purine scaffold with a sterically hindered dichlorophenyl moiety. Such a

substitution pattern suggests potential interactions with various biological targets, particularly

protein kinases, which are often implicated in proliferative diseases. This document aims to

provide a comprehensive overview of the available information and inferred knowledge

surrounding this compound and its close chemical relatives.
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Due to the lack of specific experimental data for 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine,

the following properties are predicted based on its structure and data from similar compounds.

Property Value

CAS Number 1227958-56-6

Molecular Formula C₁₁H₅BrCl₂N₄

Molecular Weight 371.99 g/mol

Appearance Predicted to be a solid

Solubility
Predicted to be soluble in organic solvents like

DMSO and DMF

Synthesis and Experimental Protocols
A specific, detailed synthetic protocol for 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine is not

readily available in the current literature. However, a plausible synthetic route can be devised

based on established methods for the synthesis of 8-aryl-6-halopurines. The most common and

versatile approach involves a sequential process of Suzuki-Miyaura cross-coupling to introduce

the aryl group at the C8 position, followed by halogenation at the C6 position, or vice versa.

Proposed Synthetic Pathway
A logical synthetic approach would involve the initial synthesis of an 8-(2,6-

dichlorophenyl)purine intermediate, followed by bromination at the 6-position. This strategy

avoids potential complications of performing a Suzuki coupling on a 6,8-dihalopurine where

selectivity might be an issue.

6-chloro-9H-purine 8-bromo-6-chloro-9H-purine

Bromination
(e.g., NBS, DMF) 8-(2,6-dichlorophenyl)-6-chloro-9H-purine

Suzuki-Miyaura Coupling
(2,6-dichlorophenylboronic acid,

Pd catalyst, base) 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine

Halogen Exchange
(e.g., PBr₃ or NaBr)
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Figure 1: Proposed synthetic pathway for 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine.
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General Experimental Protocol for Suzuki-Miyaura
Coupling of 8-Bromo-6-chloropurine
This protocol is adapted from methodologies reported for the synthesis of 8-arylpurines.[1][2]

Reaction Setup: To a flame-dried Schlenk flask, add 8-bromo-6-chloro-9H-purine (1.0 eq),

2,6-dichlorophenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq),

and a base like K₂CO₃ (2.0 eq).

Solvent Addition: Add a degassed solvent system, for example, a mixture of 1,4-dioxane and

water (4:1).

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20

minutes.

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours,

monitoring the reaction progress by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS).

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an

organic solvent (e.g., ethyl acetate) and wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Experimental Protocol for Bromination of a
Purine Ring
This protocol is based on general methods for the bromination of purine scaffolds.[3]

Reaction Setup: Dissolve the 8-(2,6-dichlorophenyl)-6-chloro-9H-purine intermediate (1.0 eq)

in a suitable solvent such as N,N-dimethylformamide (DMF).

Reagent Addition: Add a brominating agent, such as N-bromosuccinimide (NBS) (1.1 eq),

portion-wise at room temperature.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.researchgate.net/publication/236879851_The_Suzuki-Miyaura_Cross-Coupling_Reactionsof_2-_6-_or_8-Halopurines_with_Boronic_Acids_Leading_to_2-_6-_or_8-Aryl-_and_-Alkenylpurine_Derivatives
https://pmc.ncbi.nlm.nih.gov/articles/PMC9920237/
https://www.researchgate.net/publication/261103686_ChemInform_Abstract_8-Bromination_of_269-Trisubstituted_Purines_with_Pyridinium_Tribromide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b580832?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated

temperature (e.g., 50-60 °C) for 2-6 hours, monitoring by TLC or LC-MS.

Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate. Extract

the product with an organic solvent.

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate,

and concentrate. Purify the crude product by recrystallization or column chromatography.

Biological Activity and Quantitative Data
While no specific biological data for 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine has been

reported, the biological activities of structurally related 8-arylpurines and compounds containing

a dichlorophenyl moiety provide valuable insights. Many 8-arylpurine derivatives have been

investigated as inhibitors of protein kinases, which are key regulators of cellular processes and

are frequently dysregulated in cancer.[4] The dichlorophenyl group is a common substituent in

bioactive molecules, often enhancing potency through hydrophobic and electronic interactions

with target proteins.[3][5]

Cytotoxic and Kinase Inhibitory Activities of Related
Purine Analogues
The following table summarizes the in vitro activities of several 8-arylpurine and related

heterocyclic compounds against various cancer cell lines and protein kinases. This data

suggests that the title compound may also exhibit cytotoxic and/or kinase inhibitory properties.
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Compound/Analog
ue

Target/Cell Line Activity (IC₅₀/GI₅₀) Reference

6-(substituted phenyl

piperazine)-8-(4-

phenoxyphenyl)-9-

cyclopentyl purine

derivatives

Huh7, HCT116, MCF7
Ranged from 1.5 to

>100 µM
[6]

2-phenol-4,6-

dichlorophenyl-

pyridines

Topoisomerase I and

IIα
Potent inhibition [3]

C-2, C-8, N-9

substituted 6-(3-

chloroanilino)purine

derivatives

CDK2 IC₅₀ as low as 0.3 µM [7]

2-chloropurine

arabinonucleosides

with chiral amino acid

amides at C6

U937 (human acute

myeloid leukemia)

IC₅₀ of 16 µM for a

serine derivative
[8]

Potential Signaling Pathway Involvement
Given that many 8-arylpurines function as kinase inhibitors, a likely mechanism of action for 6-
Bromo-8-(2,6-dichlorophenyl)-9H-purine, should it possess biological activity, would be the

modulation of kinase-driven signaling pathways. The Mitogen-Activated Protein Kinase (MAPK)

pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and

survival, and its aberrant activation is a hallmark of many cancers.[9][10][11][12][13]
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Figure 2: Potential inhibition of the MAPK signaling pathway by 8-arylpurine analogues.
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6-Bromo-8-(2,6-dichlorophenyl)-9H-purine represents an intriguing yet underexplored

molecule within the vast landscape of purine chemistry. Based on the extensive literature on

related analogues, it is plausible to hypothesize that this compound could be synthesized

through a sequential Suzuki-Miyaura coupling and bromination strategy. Furthermore, the

presence of the 8-(2,6-dichlorophenyl) moiety suggests that it may exhibit biological activity,

potentially as a kinase inhibitor targeting pathways such as the MAPK cascade. The data and

protocols presented in this guide, derived from closely related compounds, provide a solid

foundation for future research into the synthesis and biological evaluation of this specific purine

derivative. Further experimental investigation is warranted to elucidate the precise chemical

and biological properties of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine and to determine its

potential as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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